molecular formula C6H9F3O5S B12273434 (S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate

(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Cat. No.: B12273434
M. Wt: 250.20 g/mol
InChI Key: RYSBPHXTNVWICH-UHFFFAOYSA-N
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Description

(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate is a chemical compound with the molecular formula C6H9F3O5S and a molecular weight of 250.19 g/mol . It is known for its unique trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity. This compound is used in various scientific research applications, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate typically involves the reaction of (S)-ethyl lactate with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction proceeds as follows:

(S)-ethyl lactate+trifluoromethanesulfonic anhydride(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate\text{(S)-ethyl lactate} + \text{trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} (S)-ethyl lactate+trifluoromethanesulfonic anhydride→(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under mild conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted propanoates, alcohols, amines, and sulfonic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The trifluoromethylsulfonyl group is highly electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trifluoromethanesulfonate
  • Methyl trifluoromethanesulfonate
  • Propyl trifluoromethanesulfonate

Uniqueness

(S)-ethyl 2-(((trifluoromethyl)sulfonyl)oxy)propanoate is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and the development of chiral pharmaceuticals .

Properties

Molecular Formula

C6H9F3O5S

Molecular Weight

250.20 g/mol

IUPAC Name

ethyl 2-(trifluoromethylsulfonyloxy)propanoate

InChI

InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3

InChI Key

RYSBPHXTNVWICH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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